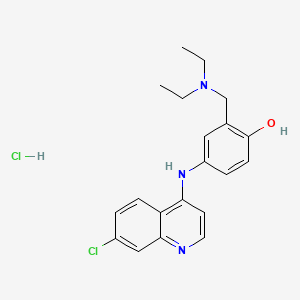

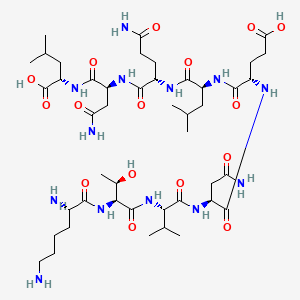

![molecular formula C20H8Br4NaO5 B1665445 sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) CAS No. 17372-87-1](/img/structure/B1665445.png)

sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

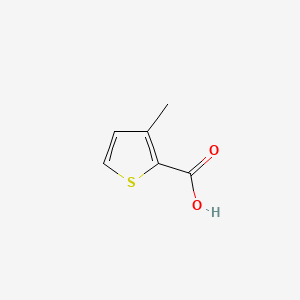

エオシンY二ナトリウム、別名エオシンYは、キサンテン系に属する合成有機染料です。鮮やかな赤色と蛍光特性により、様々な科学および産業用途で広く使用されています。この化合物は、特に組織学および細胞学において、異なる細胞成分を区別するために、生物学的染色剤として一般的に使用されます .

準備方法

合成経路と反応条件: エオシンY二ナトリウムは、フルオレセインの臭素化によって合成されます。このプロセスは、通常酢酸などの適切な溶媒の存在下で、フルオレセインに臭素を加えることを含みます。反応条件には、所望の生成物が得られるように、温度とpHを制御することが含まれます .

工業生産方法: 工業現場では、エオシンY二ナトリウムの生産は、フルオレセインの大規模な臭素化を含みます。このプロセスは、収率と純度を高めるように最適化されており、一貫性を確保するために厳しい品質管理対策が実施されています。最終生成物は、その後、結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類: エオシンY二ナトリウムは、酸化、還元、置換など、様々な化学反応を起こします。これは、可視光光レドックス触媒における光触媒としての役割で特に知られています .

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の基質と条件によって異なります。たとえば、TMBの酸化は、比色検出に使用できる着色生成物の形成をもたらします .

4. 科学研究への応用

エオシンY二ナトリウムは、科学研究において幅広い用途があります:

科学的研究の応用

Eosin Y Disodium has a wide range of applications in scientific research:

作用機序

エオシンY二ナトリウムは、主に可視光を吸収して他の分子にエネルギーまたは電子を転移する能力によって効果を発揮します。光を吸収すると、化合物の電子は高エネルギー状態に励起され、そこから様々な光化学反応に関与することができます。この特性により、可視光光レドックス触媒における効果的な光触媒となっています .

類似の化合物:

エオシンB: 染色特性が似ていますが、化学構造がわずかに異なるキサンテン系染料です。

フルオレセイン: エオシンYの母体化合物であり、蛍光トレーサーなど、様々な用途に使用されています。

ローズベンガル: 光線力学療法と染色に使用される関連する染料です。

エオシンY二ナトリウムの独自性: エオシンY二ナトリウムは、光触媒としての高効率と、様々な科学および産業用途における汎用性により、他に類を見ない存在です。穏やかな条件下で幅広い反応を触媒する能力は、他の類似化合物とは一線を画しています .

類似化合物との比較

Eosin B: Another xanthene dye with similar staining properties but a slightly different chemical structure.

Fluorescein: The parent compound of Eosin Y, used in various applications including as a fluorescent tracer.

Rose Bengal: A related dye with applications in photodynamic therapy and staining.

Uniqueness of Eosin Y Disodium: Eosin Y Disodium is unique due to its high efficiency as a photocatalyst and its versatility in various scientific and industrial applications. Its ability to catalyze a wide range of reactions under mild conditions sets it apart from other similar compounds .

特性

CAS番号 |

17372-87-1 |

|---|---|

分子式 |

C20H8Br4NaO5 |

分子量 |

670.9 g/mol |

IUPAC名 |

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8Br4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |

InChIキー |

RKBYGZHRVNJODM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acid red 87; Eosin; Certiqual Eosine; Disodium eosin; Red No. 103; Japan Red 103; Toyo Eosine G; water red 2; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

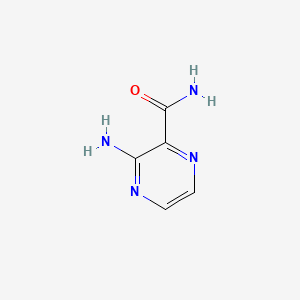

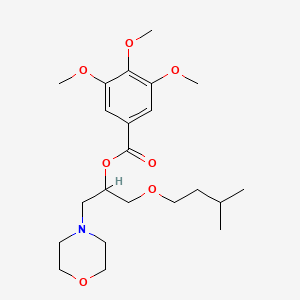

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)